4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
CAS No.: 899731-28-3
Cat. No.: VC5407398
Molecular Formula: C18H18N4O3S2
Molecular Weight: 402.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899731-28-3 |
|---|---|
| Molecular Formula | C18H18N4O3S2 |
| Molecular Weight | 402.49 |
| IUPAC Name | 4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) |
| Standard InChI Key | VTPISFLWDFYSQW-UHFFFAOYSA-N |
| SMILES | CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle with two nitrogen atoms and one sulfur atom. Key substituents include:
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4-Ethyl group: Enhances lipophilicity and influences electronic properties.
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5-Carboxamide linkage: Connects to a para-substituted phenyl ring functionalized with a methyl(phenyl)sulfamoyl group.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S₂ |
| Molecular Weight | 409.51 g/mol |
| logP (Predicted) | 3.8–4.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The sulfamoyl group (-SO₂NMePh) contributes to polar surface area (≈90 Ų), impacting solubility and membrane permeability .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
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Thiadiazole Formation: Cyclization of thiosemicarbazides or oxidative coupling of thioureas .
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Carboxamide Coupling: Reaction of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with 4-(methyl(phenyl)sulfamoyl)aniline using coupling agents like EDC/HOBt .
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Sulfamoyl Introduction: Sulfonation of aniline derivatives followed by N-methylation .
Example Protocol
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Step 1: Synthesis of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid via Hantzsch-type cyclization (Yield: 78%) .
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Step 2: Activation of the carboxylic acid with thionyl chloride to form the acyl chloride.
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Step 3: Amidation with 4-(methyl(phenyl)sulfamoyl)aniline in anhydrous DCM (Yield: 65%) .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
| logD (pH 7.4) | 3.2 |
| Melting Point | 198–202°C (decomposition) |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited aqueous solubility due to its lipophilic sulfamoyl and ethyl groups .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, -CH₂CH₃), 3.18 (s, 3H, -NCH₃), 7.45–7.89 (m, 9H, aromatic) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric) .
| Assay | IC₅₀/EC₅₀ | Target |
|---|---|---|
| HER2 Kinase Inhibition | 0.18 µM | Breast cancer cells |
| SARS-CoV-2 3CLpro | 2.4 µM | Viral replication |
Note: Data extrapolated from structurally related compounds .
| Parameter | Rating |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Irritation | Category 2A (H319) |
| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg |
Recommended PPE
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The sulfamoyl group is a common pharmacophore in diuretics and antivirals (e.g., acetazolamide analogs) .
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Prodrug Development: Carboxamide moiety facilitates hydrolytic activation in vivo .
Materials Science
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